2-Methyl-2H-1,3-benzoxazin-4(3H)-one

Heterocyclic synthesis Isomer differentiation Vilsmeier-Haack reaction

2-Methyl-2H-1,3-benzoxazin-4(3H)-one (CAS 20602-57-7), also known as 2-Methyl-2,3-dihydro-4H-1,3-benzoxazin-4-one, is a heterocyclic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol. This compound features a fused 1,3-benzoxazin-4-one core with a methyl substituent at the 2-position, a structural feature that distinguishes it from the more extensively studied natural benzoxazinoids such as DIBOA and DIMBOA, which possess a 2-hydroxy substituent.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 20602-57-7
Cat. No. B8703338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2H-1,3-benzoxazin-4(3H)-one
CAS20602-57-7
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC1NC(=O)C2=CC=CC=C2O1
InChIInChI=1S/C9H9NO2/c1-6-10-9(11)7-4-2-3-5-8(7)12-6/h2-6H,1H3,(H,10,11)
InChIKeyMOFJSTXFUSYCDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2H-1,3-benzoxazin-4(3H)-one: Procurement Considerations and Baseline Characterization


2-Methyl-2H-1,3-benzoxazin-4(3H)-one (CAS 20602-57-7), also known as 2-Methyl-2,3-dihydro-4H-1,3-benzoxazin-4-one, is a heterocyclic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . This compound features a fused 1,3-benzoxazin-4-one core with a methyl substituent at the 2-position, a structural feature that distinguishes it from the more extensively studied natural benzoxazinoids such as DIBOA and DIMBOA, which possess a 2-hydroxy substituent [1]. As a synthetic benzoxazinone derivative, it serves as a versatile scaffold in medicinal chemistry and agrochemical research, with reported applications spanning antimicrobial agent development, enzyme inhibition studies, and herbicidal lead optimization [2].

Why 2-Methyl-2H-1,3-benzoxazin-4(3H)-one Cannot Be Interchanged with Other Benzoxazinone Analogs


Benzoxazinones represent a chemically diverse class where subtle structural modifications produce profound functional consequences that preclude generic substitution. The 1,3-benzoxazin-4-one isomer (as represented by 2-Methyl-2H-1,3-benzoxazin-4(3H)-one) exhibits distinctly different reactivity compared to the isomeric 3,1-benzoxazin-4-one scaffold; the two isomer classes react with the Vilsmeier reagent in vastly divergent ways, yielding different heterocyclic products (2H-/4H-chromenes from 1,3-benzoxazinones versus acridinones from 3,1-benzoxazines) . Furthermore, the 2-methyl substituent confers unique physicochemical properties compared to the 2-hydroxy-bearing natural benzoxazinoids (DIBOA, DIMBOA) that dominate the plant-derived benzoxazinone literature, altering both chemical stability and biological target engagement [1]. These fundamental structural distinctions mean that assay results obtained with one benzoxazinone subclass cannot be extrapolated to another without experimental validation.

Quantitative Evidence for 2-Methyl-2H-1,3-benzoxazin-4(3H)-one: Comparative Differentiation from Analogs


Isomeric Reactivity Divergence: 1,3-Benzoxazin-4-one versus 3,1-Benzoxazin-4-one in Vilsmeier-Haack Formylation

The 1,3-benzoxazin-4-one scaffold, which includes 2-Methyl-2H-1,3-benzoxazin-4(3H)-one, undergoes Vilsmeier-Haack formylation to yield 2H- or 4H-chromenes in good yields, whereas the isomeric 3,1-benzoxazin-4-ones react under identical conditions to produce acridine-9-one or 9-chloroacridine derivatives . This divergent reactivity is a direct consequence of the different ring fusion patterns and represents a fundamental chemical differentiation between these closely related heterocyclic systems.

Heterocyclic synthesis Isomer differentiation Vilsmeier-Haack reaction

Comparative Hydrolytic Activation: Benzoxazinones versus Benzothiazinones as Serine Protease Inactivators

3,1-Benzoxazin-4-ones are intrinsically less stable toward nonenzymatic hydrolysis than their sulfur analogs, 3,1-benzothiazin-4-ones. Spectroscopic evidence demonstrates that benzoxazinones are highly activated toward nucleophilic attack due to the absence of ester-like resonance stabilization, whereas benzothiazinones benefit from resonance stabilization that reduces their reactivity [1]. This class-level property is intrinsic to the benzoxazinone core and applies to 2-Methyl-2H-1,3-benzoxazin-4(3H)-one by extension, as the 1,3-isomer shares the same fundamental electronic characteristics of the oxazinone ring.

Enzyme inhibition Hydrolytic stability Serine protease

Antimicrobial Scaffold Potential: Synthetic 1,4-Benzoxazin-3-one Derivatives versus Natural Benzoxazinoids

Natural monomeric benzoxazinoids generally lack potency as antimicrobial agents. However, the synthetic modification of the 1,4-benzoxazin-3-one backbone yields derivatives with significantly enhanced activity, achieving minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL against pathogenic fungi including Candida albicans, and 16 μg/mL against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria [1]. 2-Methyl-2H-1,3-benzoxazin-4(3H)-one represents a core scaffold from which such potent synthetic antimicrobials can be elaborated through further functionalization.

Antimicrobial Antifungal MIC

Phytotoxicity Differentiation: 2-Deoxy Benzoxazinone Derivatives as Herbicide Leads

Structure-activity relationship (SAR) studies on benzoxazinones have identified that 2-deoxy derivatives (compounds lacking the 2-hydroxy group, such as D-DIBOA and D-DIMBOA) exhibit a broad spectrum of phytotoxic activity, enabling their proposal as new leads for natural herbicide models with a 1,4-benzoxazine skeleton [1]. 2-Methyl-2H-1,3-benzoxazin-4(3H)-one, which also lacks the 2-hydroxy substituent characteristic of natural benzoxazinoids (DIBOA, DIMBOA), belongs to this 2-deoxy derivative class and thus shares the favorable phytotoxic profile that distinguishes it from the less stable, hydroxylated natural compounds.

Herbicide Phytotoxicity Allelopathy

Optimal Application Scenarios for 2-Methyl-2H-1,3-benzoxazin-4(3H)-one Based on Evidence


Synthetic Intermediate for Chromene Derivatives via Vilsmeier-Haack Formylation

2-Methyl-2H-1,3-benzoxazin-4(3H)-one is optimally employed as a synthetic precursor for the preparation of 2H- or 4H-chromene derivatives through Vilsmeier-Haack formylation. As established by Farat et al., the 1,3-benzoxazin-4-one scaffold reacts at 75-80 °C with Vilsmeier reagent to yield chromenes in good yields, whereas the isomeric 3,1-benzoxazin-4-ones produce entirely different acridine derivatives under the same conditions . This scenario is specifically suited to 2-methyl-substituted 1,3-benzoxazin-4-ones and represents a unique synthetic pathway that cannot be replicated using the 3,1-isomer or alternative heterocyclic cores. Researchers requiring access to functionalized chromene scaffolds should prioritize this specific isomer for procurement.

Scaffold for Novel Antimicrobial Agent Development

This compound serves as a privileged starting scaffold for the design and synthesis of novel antimicrobial agents. Systematic reviews of the benzoxazinone literature indicate that while natural monomeric benzoxazinoids lack antimicrobial potency, synthetic derivatives of the 1,4-benzoxazin-3-one backbone achieve MIC values as low as 6.25 μg/mL against Candida albicans and 16 μg/mL against both S. aureus and E. coli . The 2-methyl-1,3-benzoxazin-4-one core provides a synthetic handle for further functionalization and elaboration into potent antimicrobial candidates. This application scenario is particularly relevant for medicinal chemistry programs targeting drug-resistant fungal or bacterial pathogens, where the privileged benzoxazinone scaffold offers a validated starting point for lead optimization.

Herbicide Lead Development via 2-Deoxy Benzoxazinone SAR

The compound is well-suited for agrochemical research programs focused on developing novel herbicide leads based on the 1,4-benzoxazine skeleton. SAR studies have demonstrated that 2-deoxy derivatives of natural benzoxazinones—which lack the 2-hydroxy group and include compounds such as D-DIBOA and D-DIMBOA—display a broad spectrum of phytotoxic activity and improved stability compared to their hydroxylated natural counterparts . As a 2-methyl-substituted benzoxazinone that similarly lacks the 2-hydroxy moiety, 2-Methyl-2H-1,3-benzoxazin-4(3H)-one aligns with this favorable SAR profile. This scenario is particularly relevant for researchers seeking synthetic alternatives to unstable natural allelochemicals for weed control applications.

Mechanism-Based Serine Protease Inhibitor Design

This benzoxazinone scaffold is applicable to the design of mechanism-based serine protease inactivators. Mechanistic studies comparing benzoxazinones and benzothiazinones have revealed that the benzoxazinone core is highly activated toward nucleophilic attack due to the absence of ester-like resonance stabilization, rendering it capable of acylating active-site serine residues in target proteases . This intrinsic reactivity, which distinguishes benzoxazinones from the more stable but less reactive benzothiazinones, makes the 2-Methyl-2H-1,3-benzoxazin-4(3H)-one scaffold a rational choice for programs seeking irreversible enzyme inhibition through covalent modification of the catalytic serine.

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